2,2-Difluoropropionic anhydride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

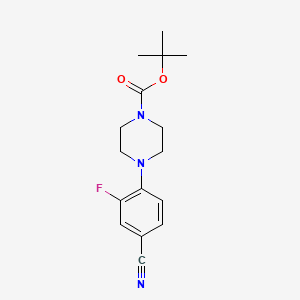

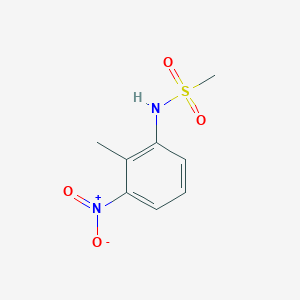

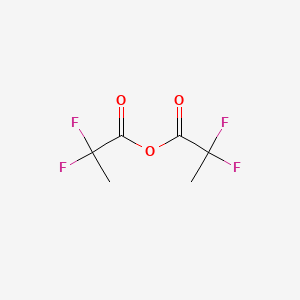

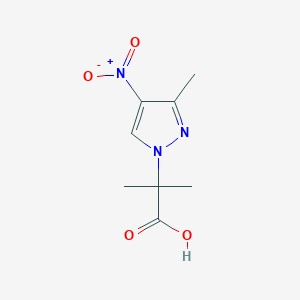

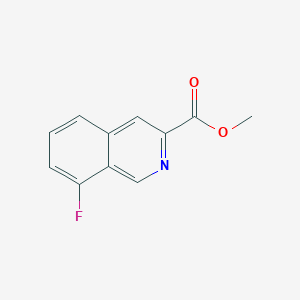

2,2-Difluoropropionic anhydride is a chemical compound with the formula C6H6F4O3 . It is also known as 2,2-Difluoropropanoyl 2,2-difluoropropanoate . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development .

Synthesis Analysis

The synthesis of 2,2-Difluoropropionic anhydride involves the coupling of miscellaneous amines and acids . For instance, 2,2-difluoro-N-(naphthalen-1-ylmethyl)propanamide was prepared using 1-naphthylmethylamine and 2,2-difluoropropionic acid with an activation time of 30 minutes .Molecular Structure Analysis

The molecular structure of 2,2-Difluoropropionic anhydride is represented by the formula C6H6F4O3 . Its molecular weight is 110.06 g/mol .Chemical Reactions Analysis

The chemical reactions involving 2,2-Difluoropropionic anhydride are related to the formation of mixed anhydrides . For example, the solution of 2,2-difluoropropionic acid in ethyl acetate leads to mixed anhydride formation at 0 °C .Physical And Chemical Properties Analysis

2,2-Difluoropropionic anhydride is a combustible liquid . It has a molecular weight of 110.06 g/mol .Mechanism of Action

The mechanism of action for anhydrides, including 2,2-Difluoropropionic anhydride, involves nucleophilic attack on the carbonyl and removal of the leaving group . This process is facilitated by the presence of an electronegative substituent that can act as a leaving group during nucleophile substitution reactions .

Safety and Hazards

2,2-Difluoropropionic anhydride is classified as a combustible liquid. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, not breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

CAS RN |

173900-46-4 |

|---|---|

Molecular Formula |

C6H6F4O3 |

Molecular Weight |

202.10 g/mol |

IUPAC Name |

2,2-difluoropropanoyl 2,2-difluoropropanoate |

InChI |

InChI=1S/C6H6F4O3/c1-5(7,8)3(11)13-4(12)6(2,9)10/h1-2H3 |

InChI Key |

XKJXNFVMEATXPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC(=O)C(C)(F)F)(F)F |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B8787176.png)

![6-benzylhexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B8787201.png)